molecular formula C11H12O2 B13140239 methyl (E)-3-phenylbut-2-enoate

methyl (E)-3-phenylbut-2-enoate

Cat. No.: B13140239
M. Wt: 176.21 g/mol
InChI Key: TYXHBFGDAZRKNT-CMDGGOBGSA-N
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Description

Methyl 3-phenylbut-2-enoate: is an organic compound with the molecular formula C11H12O2. It is an ester derived from the condensation of 3-phenylbut-2-enoic acid and methanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Methyl 3-phenylbut-2-enoate can be synthesized through the esterification of 3-phenylbut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Transesterification Reaction: Another method involves the transesterification of ethyl 3-phenylbut-2-enoate with methanol in the presence of a base catalyst such as sodium methoxide. This method is advantageous for producing high yields of the desired ester.

Industrial Production Methods: In industrial settings, the production of methyl 3-phenylbut-2-enoate often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-phenylbut-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of methyl 3-phenylbut-2-enoate can yield alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The ester group in methyl 3-phenylbut-2-enoate can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with ammonia can produce amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or amines in the presence of a base.

Major Products Formed:

    Oxidation: 3-phenylbut-2-enoic acid or 3-phenylbutan-2-one.

    Reduction: 3-phenylbutan-2-ol or 3-phenylbutane.

    Substitution: 3-phenylbut-2-enamide.

Scientific Research Applications

Chemistry: Methyl 3-phenylbut-2-enoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, methyl 3-phenylbut-2-enoate is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for esterases and other enzymes involved in ester hydrolysis.

Medicine: Methyl 3-phenylbut-2-enoate is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies.

Industry: In the industrial sector, methyl 3-phenylbut-2-enoate is used in the production of fragrances, flavors, and polymer additives. Its ester functionality makes it suitable for various applications in the chemical industry.

Mechanism of Action

The mechanism of action of methyl 3-phenylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the phenyl group, which can stabilize reaction intermediates and facilitate various chemical transformations.

Comparison with Similar Compounds

    Ethyl 3-phenylbut-2-enoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-phenylpropanoate: Similar in structure but with a saturated carbon chain.

    Methyl cinnamate: Similar in structure but with a different position of the double bond.

Uniqueness: Methyl 3-phenylbut-2-enoate is unique due to the presence of both a phenyl group and an α,β-unsaturated ester functionality. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl (E)-3-phenylbut-2-enoate

InChI

InChI=1S/C11H12O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8+

InChI Key

TYXHBFGDAZRKNT-CMDGGOBGSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/C1=CC=CC=C1

Canonical SMILES

CC(=CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

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